Tris(2,4-pentanedionato)chromium(III)
Description
Structure
2D Structure
Properties
CAS No. |
21679-31-2 |
|---|---|
Molecular Formula |
C15H24CrO6 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
chromium;tris((E)-4-hydroxypent-3-en-2-one) |
InChI |
InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |
InChI Key |
MJSNUBOCVAKFIJ-MUCWUPSWSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cr] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr] |
Other CAS No. |
21679-31-2 |
physical_description |
Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] |
Pictograms |
Irritant |
Synonyms |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects
Conventional Synthetic Pathways for Tris(acetylacetonato)chromium(III)
The traditional syntheses of Cr(acac)₃ are well-established and commonly performed in academic laboratories. These methods typically involve the reaction of a chromium source with acetylacetone (B45752) in the presence of a base.
The most common laboratory preparation starts with a hydrated chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O). In this procedure, the chromium salt is dissolved in water, to which acetylacetone (Hacac) and a base are added. A key feature of this synthesis is the use of urea (B33335) ((NH₂)₂C=O) as a source for the base.
When the solution is heated, urea hydrolyzes to produce ammonia (B1221849) and carbon dioxide.
The ammonia generated in situ acts as a base, deprotonating the acidic γ-proton of acetylacetone to form the acetylacetonate (B107027) anion (acac⁻). This method of slow, controlled base generation is preferred because adding a strong base directly could lead to the precipitation of insoluble chromium(III) hydroxide, thus reducing the yield of the desired complex. The acetylacetonate anion then displaces the water ligands from the [Cr(H₂O)₆]³⁺ complex to form the final, neutral Cr(acac)₃ product, which is insoluble in water and precipitates from the solution as deep maroon or reddish-purple crystals.
A representative procedure involves heating a mixture of chromium(III) chloride hexahydrate, a large excess of urea, and acetylacetone in an aqueous solution for about an hour. After cooling, the crystalline product is collected by filtration.
An alternative pathway utilizes chromium(III) oxide (Cr₂O₃) as the chromium source. This method involves the direct reaction of the oxide with acetylacetone.
The balanced equation for this reaction is:
This synthesis was significant in early studies for understanding the thermodynamic stability of β-diketonate complexes. While this method is straightforward, it can be slower than syntheses starting from chromium(III) salts.
The following table summarizes the key components of these conventional synthetic routes.
| Pathway | Chromium Precursor | Primary Reagents | Key Conditions | Product |
|---|---|---|---|---|
| From Cr(III) Salt | CrCl₃·6H₂O | Acetylacetone, Urea | Aqueous solution, heated (80-100°C) for ~1-2 hours | Cr(acac)₃ |
| From Cr(III) Oxide | Cr₂O₃ | Acetylacetone | Direct reaction, often requiring heat | Cr(acac)₃ |
Advanced Synthetic Techniques and Yield Optimization
Research into the synthesis of Cr(acac)₃ has also explored more advanced techniques aimed at improving efficiency and yield. One such method is mechanochemical synthesis, which involves the solvent-free, solid-state reaction of chromium(III) chloride and sodium acetylacetonate. After preliminary mechanical activation in a mill, the mixture can react in a self-propagating manner, significantly shortening the process duration.
Yield optimization in conventional syntheses often focuses on controlling reaction parameters. The slow hydrolysis of urea to generate ammonia provides a precise pH control, preventing the formation of undesired byproducts like Cr(OH)₃. The reaction time is also a critical factor; studies on analogous metal acetylacetonates (B15086760) show that extending the reaction time generally increases the yield up to an optimal point. For the urea-based synthesis of Cr(acac)₃, heating for 90-120 minutes is a standard procedure to ensure the reaction goes to completion.
Preparation of Substituted Derivatives of Tris(acetylacetonato)chromium
The Cr(acac)₃ complex is relatively inert to ligand substitution, but the acetylacetonate ligands themselves can undergo electrophilic substitution reactions, particularly at the central carbon (C3 position) of the chelate ring. This reactivity allows for the synthesis of a variety of substituted derivatives.
A common example is the bromination of Cr(acac)₃ to form tris(3-bromo-acetylacetonato)chromium(III), [Cr(Br-acac)₃]. This is typically achieved by reacting Cr(acac)₃ with N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607). Similarly, other electrophiles can be used to introduce different functional groups. For instance, formyl and nitro derivatives have also been prepared.
More complex derivatives, such as those with phenyl or ester functional groups, have also been synthesized. Phenyl-substituted complexes can be prepared through a disproportionation reaction between Cr(acac)₃ and 1,3-diphenyl-1,3-propandione, yielding a mixture of products that can be separated chromatographically.
The table below outlines the synthesis of some key substituted derivatives.
| Derivative Name | Abbreviation | Synthetic Precursor | Key Reagent |
|---|---|---|---|
| Tris(3-bromo-acetylacetonato)chromium(III) | Cr(Br-acac)₃ | Cr(acac)₃ | N-bromosuccinimide (NBS) |
| Tris(3-nitro-acetylacetonato)chromium(III) | Cr(NO₂-acac)₃ | Cr(acac)₃ | Nitrating agents |
| Tris(3-formyl-acetylacetonato)chromium(III) | Cr(CHO-acac)₃ | Cr(acac)₃ | Vilsmeier-Haack reagents |
Mechanism of Ligand Substitution during Synthesis
The formation of Cr(acac)₃ from aqueous chromium(III) ions is a classic example of a ligand substitution reaction. The chromium(III) ion in water exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The synthesis mechanism involves the replacement of the six water ligands with three bidentate acetylacetonate (acac⁻) ligands.
The key steps are:
Deprotonation of Ligand : Acetylacetone (Hacac) is a weak acid. In the presence of a base (such as ammonia from urea hydrolysis), it is deprotonated to form the nucleophilic acetylacetonate anion (acac⁻). This anion exists in several resonance forms.
Coordination to Metal Center : The acetylacetonate anion acts as a bidentate
Structural and Spectroscopic Characterization
Crystal Structure and Molecular Geometry Analysis
The solid-state structure and molecular geometry of Cr(acac)₃ have been elucidated through various analytical techniques, providing fundamental insights into its coordination environment.
The chromium(III) ion in Cr(acac)₃ is coordinated to the three acetylacetonate (B107027) ligands in a distorted octahedral geometry. Each acetylacetonate ligand acts as a bidentate chelate, binding to the chromium ion through its two oxygen atoms. This arrangement results in the formation of stable six-membered chelate rings. researchgate.net The coordination of the three bidentate ligands around the central metal ion leads to a propeller-like structure.
The chelate rings are a key feature of the molecule's structure. The delocalization of electrons within the acetylacetonate ligand, between the oxygen and carbon atoms, contributes to the stability of these rings. scribd.com
Table 1: Selected Bond Lengths and Angles in Tris(acetylacetonato)chromium(III)
| Structural Parameter | Value |
|---|---|
| Average Cr-O bond length | 1.951 (7) Å rsc.org |
Note: The O-Cr-O bite angle is typical for an octahedral complex, though minor distortions from the ideal 90° are expected due to the constraints of the chelate ring.
Due to the arrangement of the three non-planar chelate rings around the central chromium atom, Tris(acetylacetonato)chromium(III) is a chiral molecule. researchgate.net This means it is non-superimposable on its mirror image. The two resulting enantiomers are designated as Δ (delta) and Λ (lambda). oup.comnih.gov These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. The resolution of these enantiomers has been a significant area of study in coordination chemistry. acs.org
The complex can exist as facial (fac) and meridional (mer) isomers. However, for a symmetrical bidentate ligand like acetylacetonate, only one geometric isomer is possible. chempedia.info
Table 2: Crystallographic Data for Tris(acetylacetonato)chromium(III)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c researchgate.netumanitoba.ca |
| a | ~14.0 Å |
| b | ~7.5 Å |
| c | ~16.3 Å |
| β | ~99° |
Note: The unit cell dimensions can vary slightly depending on the specific study and conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within the Cr(acac)₃ molecule.
The infrared spectrum of Cr(acac)₃ exhibits several characteristic absorption bands. The strong bands in the 1500-1600 cm⁻¹ region are typically assigned to the coupled C=O and C=C stretching vibrations of the acetylacetonate ligand. niscpr.res.iniiste.org The coordination of the ligand to the chromium ion causes a shift in these frequencies compared to the free ligand.
Vibrations involving the chromium-oxygen bonds (Cr-O) are found in the far-infrared region, typically below 700 cm⁻¹. researchgate.net These metal-ligand vibrations are crucial for understanding the strength and nature of the coordination bond. acs.org
Table 3: Selected Infrared (IR) Absorption Bands for Tris(acetylacetonato)chromium(III)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1577 | ν(C=O) iiste.org |
| ~1522 | ν(C=C) + ν(C-C) iiste.org |
| ~1278 | ν(C-C) + ν(C-O) iiste.org |
Raman spectroscopy complements IR spectroscopy in the analysis of Cr(acac)₃. A particularly strong band in the Raman spectrum is assigned to the totally symmetric Cr-O stretching mode. researchgate.netresearchgate.net This mode is often observed around 460 cm⁻¹. The analysis of both IR and Raman spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the complex. researchgate.netresearchgate.net
Table 4: Key Raman Shift for Tris(acetylacetonato)chromium(III)
| Wavenumber (cm⁻¹) | Assignment |
|---|
Deuteration Effects on Vibrational Spectra
The vibrational spectra of tris(acetylacetonato)chromium(III), often abbreviated as Cr(acac)₃, provide significant insights into its molecular structure and bonding. The effects of deuteration, specifically the substitution of hydrogen with deuterium (B1214612) at various positions on the acetylacetonate ligand, have been instrumental in assigning vibrational modes.
Studies employing density functional theory (DFT) calculations have investigated the vibrational spectra of Cr(acac)₃ and its deuterated analogs, such as mono-deuterated (Cr(DAA)₃) and per-deuterated (Cr(D₇AA)₃) versions. researchgate.netresearchgate.net These theoretical calculations, when compared with experimental infrared (IR) and Raman spectra, allow for a comprehensive interpretation of the vibrational bands and their isotopic shifts. researchgate.net
A key finding from these studies is the strong coupling between the vibrational modes of the chelated ring. researchgate.net Several bands in the IR and Raman spectra have been identified as being associated with the Cr-O stretching vibrations. researchgate.net For instance, IR bands around 611 cm⁻¹ and 594 cm⁻¹ are attributed to asymmetric Cr-O stretching, while a very strong Raman band at approximately 460 cm⁻¹ is assigned to the totally symmetric Cr-O stretching mode. researchgate.net
Deuteration at the α-position (the central carbon of the acetylacetonate backbone) leads to a noticeable shift in the vibrational frequencies. For example, a band associated with C-H bending coupled with C-C stretching modes experiences a downward shift of about 45 cm⁻¹ upon deuteration in Cr(acac)₃. researchgate.net This isotopic sensitivity is a powerful tool for confirming vibrational assignments. The analysis of these deuteration effects has been crucial in understanding the complex vibrational landscape of Cr(acac)₃ and its derivatives. researchgate.netresearchgate.net
Electronic Absorption Spectroscopy
The electronic absorption spectrum of Cr(acac)₃ is characterized by distinct bands arising from electronic transitions within the d-orbitals of the chromium(III) ion (ligand field transitions) and transitions involving the transfer of charge between the metal and the ligands (charge transfer bands).
The electronic spectrum of Cr(acac)₃ in the visible region is dominated by two broad, low-intensity absorption bands. scispace.com These are assigned to spin-allowed ligand field (d-d) transitions. The lower energy band, centered around 560 nm, corresponds to the ⁴A₂g → ⁴T₂g transition, while the higher energy band is assigned to the ⁴A₂g → ⁴T₁g transition. The energies of these transitions are influenced by the ligand field splitting parameter, Δₒ, which for Cr(acac)₃ is approximately 17,600 cm⁻¹.
In addition to these ligand field bands, Cr(acac)₃ exhibits intense charge transfer (CT) bands in the ultraviolet region. These transitions involve the promotion of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT). Excitation into the higher energy ⁴LMCT state has been observed to lead to different excited-state dynamics compared to excitation into the ligand-field bands. msu.edunih.gov
The table below summarizes the key electronic transitions observed for Tris(acetylacetonato)chromium(III).
Detailed analysis of the electronic absorption spectrum of Cr(acac)₃ reveals splittings in the ligand field bands. These splittings arise from the lower-than-perfect octahedral symmetry of the complex, which has an idealized D₃ symmetry. wikipedia.org This reduction in symmetry lifts the degeneracy of the excited states. For instance, the ⁴T₂g state splits into ⁴A₁ and ⁴E components in D₃ symmetry.
Theoretical studies, including ab initio calculations, have been employed to understand the origins of these splittings. acs.org The trigonal splitting of the first spin-allowed band (⁴T₂g) has been attributed to a phase-coupling effect, which considers the specific π-bonding interactions within the chelate rings. acs.org Calculations have shown that the splitting of the second quartet band (⁴T₁g) results in the ⁴A₂ component being at a higher energy, potentially hidden within the charge-transfer band. acs.org
Furthermore, Cr L-edge X-ray absorption spectroscopy (XAS) has provided insights into the electronic structure. nih.gov Restricted active space (RAS) calculations have been used to model the ground and valence excited states, yielding a ligand-field splitting value consistent with UV-Vis experiments. nih.gov These advanced spectroscopic and computational methods are crucial for a detailed understanding of the electronic structure and the origins of band splittings in Cr(acac)₃. acs.orgnih.gov
Femtosecond time-resolved absorption spectroscopy has been a powerful tool for elucidating the ultrafast dynamics of the excited states of Cr(acac)₃. msu.edunih.gov Following excitation into the ligand-field bands, the system undergoes rapid intersystem crossing (ISC) to the lowest excited doublet state, the ²E state.
Studies have shown that excitation into the lowest-energy ligand-field absorption band (⁴A₂ → ⁴T₂) results in the formation of the ²E state with a time constant on the order of picoseconds. nih.govresearchgate.net This process is remarkably fast, with the rate of intersystem crossing (k_ISC) estimated to be greater than 10¹³ s⁻¹, competing effectively with vibrational relaxation in the initially formed ⁴T₂ state. msu.edunih.gov
Excitation into the higher-energy LMCT band leads to biphasic kinetics, with an initial ultrafast component attributed to the conversion from the charge-transfer to the ligand-field manifold, followed by vibrational cooling in the ²E state. msu.edunih.gov The lack of a significant shift in the excited-state absorption spectrum during this process is consistent with vibrational cooling within the ²E state. nih.gov These studies highlight that the conventional model of excited-state dynamics, where vibrational relaxation is much faster than intersystem crossing, does not necessarily apply to transition metal complexes like Cr(acac)₃. msu.edunih.gov
The table below presents a summary of the excited state dynamics of Tris(acetylacetonato)chromium(III).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The paramagnetic nature of Cr(acac)₃ significantly influences its NMR spectroscopic properties, leading to characteristic relaxation effects that can be both a challenge and a tool in NMR studies.
Cr(acac)₃ is a paramagnetic complex with a d³ electron configuration, resulting in a spin state of S = 3/2. jeol.com This paramagnetism arises from the three unpaired electrons in the t₂g orbitals. wikipedia.org The presence of these unpaired electrons provides a highly efficient mechanism for nuclear spin relaxation, which dramatically shortens the spin-lattice (T₁) and spin-spin (T₂) relaxation times of nearby nuclei. wikipedia.orgvu.lt
This rapid relaxation leads to significant broadening of NMR signals, which can sometimes render them undetectable. vu.lt However, this property is also exploited in NMR spectroscopy. Cr(acac)₃ is frequently used as a "relaxation agent" in quantitative ¹³C NMR. wikipedia.org The addition of small amounts of Cr(acac)₃ to an NMR sample provides an alternative relaxation pathway for nuclei with long T₁ values, such as quaternary carbons, allowing for faster data acquisition without saturation and improving signal-to-noise ratios. wikipedia.orgresearchgate.net
The interaction between the paramagnetic center and the ligand nuclei also results in large chemical shift changes, known as paramagnetic shifts or contact shifts. jeol.comnih.gov In the ¹H NMR spectrum of Cr(acac)₃, the signals for the methyl and methine protons are significantly shifted and broadened due to the Fermi-contact interaction with the Cr³⁺ ion. jeol.comresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to calculate and analyze these paramagnetic NMR shifts, relating them to the covalency of the metal-ligand bond. acs.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) at the L-edge of 3d transition metals is a powerful technique for directly probing the electronic structure of the metal center. nih.govosti.govnih.gov This method involves the excitation of a 2p core electron to unoccupied 3d orbitals, making it highly sensitive to the oxidation state, spin state, and local coordination environment of the metal ion. nih.govhelmholtz-berlin.de
The Cr L-edge XAS spectrum of Cr(acac)₃ provides detailed information about its valence electronic structure. nih.govnih.gov The spectrum is characterized by two main regions, the L₃-edge (2p₃/₂ → 3d transitions) and the L₂-edge (2p₁/₂ → 3d transitions). nih.govresearchgate.net In its high-spin configuration, the Cr(III) ion in Cr(acac)₃ has three 3d electrons (a d³ configuration). nih.govhelmholtz-berlin.de The near-octahedral ligand field created by the six oxygen atoms of the acetylacetonate ligands splits the 3d orbitals into a lower-energy, singly occupied t₂g set and a higher-energy, empty e₉ set. nih.govhelmholtz-berlin.de
| Spectral Feature | Description | Origin | Significance |
| L₃-Edge | Intense absorption feature at lower energy. | Excitation of 2p₃/₂ electrons to unoccupied 3d orbitals. | Provides primary information on ligand field splitting and covalency. nih.govresearchgate.net |
| L₂-Edge | Less intense feature at higher energy. | Excitation of 2p₁/₂ electrons to unoccupied 3d orbitals. | The intensity ratio of L₃ to L₂ (branching ratio) is sensitive to the spin state. nih.govnih.gov |
| Pre-edge Features | Small features on the low-energy side of the main L₃ peak. | Transitions to specific multiplet states. | Can be sensitive indicators of the local symmetry and electronic configuration. nih.gov |
| Ligand Field Splitting (10Dq) | ~2.1 - 2.2 eV | Energy difference between t₂g and e₉ orbitals. | Dictates the energy of the d-d transitions and influences the XAS spectral shape. nih.gov |
This table provides a generalized summary of features observed in Cr L-edge XAS for octahedral Cr(III) complexes like Cr(acac)₃.
To extract detailed electronic structure information from experimental XAS data, a systematic comparison with theoretical calculations is essential. nih.govosti.govnih.gov For Cr(acac)₃, the experimental Cr L-edge spectra have been compared against several theoretical models, including semi-empirical approaches like Crystal Field Multiplet (CFM) and Charge-Transfer Multiplet (CTM) theory, as well as more computationally intensive ab initio methods like the Restricted Active Space (RAS) approach. nih.govresearchgate.net
The Crystal Field Multiplet (CFM) model provides a reasonable simulation of the experimental spectrum using a ligand-field splitting parameter (10Dq) of around 2.1 eV, which aligns well with values from UV-vis spectroscopy. nih.gov The Charge-Transfer Multiplet (CTM) calculations offer an improved description by including charge-transfer configurations, which can produce satellite features in the spectrum. nih.govresearchgate.net
These comparisons between experimental spectra and theoretical simulations are crucial for refining our understanding of the complex's electronic structure and for accurately interpreting the information contained within the XAS data. nih.govrsc.org The combination of experimental measurements with ligand field and ab initio theory allows for a detailed assignment of spectral features to specific electronic transitions and states. rsc.orgrsc.org
| Theoretical Model | Basis of Calculation | Strengths | Limitations |
| Crystal Field Multiplet (CFM) | Semi-empirical; considers atomic multiplets and a crystal field. | Good first approximation of the spectral shape using a fitted 10Dq value. nih.gov | Does not account for charge transfer effects; can misrepresent some peak intensities. nih.gov |
| Charge-Transfer Multiplet (CTM) | Semi-empirical; extends CFM to include ligand-to-metal charge transfer. | Provides a more accurate description by including satellite features. nih.govresearchgate.net | Requires fitting of several parameters (e.g., charge-transfer energy Δ). researchgate.net |
| Restricted Active Space (RAS) | Ab initio; solves the many-electron Schrödinger equation for a selected active space. | Provides a parameter-free prediction of the spectrum and electronic states. nih.gov | Computationally expensive; may require structural simplifications (e.g., truncation). nih.gov |
This table summarizes the characteristics of different theoretical approaches used to model the XAS spectra of Cr(acac)₃.
Electronic Structure and Bonding Theory
Ligand Field Theory and d-Orbital Splitting
In the presence of the six oxygen donor atoms from the three acetylacetonate (B107027) ligands, the five degenerate d-orbitals of the Cr(III) ion experience a splitting in energy. According to Ligand Field Theory, in an idealized octahedral (Oₕ) symmetry, these orbitals are segregated into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). umass.eduumass.edu The energy separation between these levels is denoted as Δₒ or 10Dq. umass.eduumass.edu
For Cr(acac)₃, the Cr(III) ion has a d³ electron configuration. Following Hund's rule, the three d-electrons will occupy the three t₂g orbitals with parallel spins, resulting in a (t₂g)³(eg)⁰ configuration. wikipedia.org This arrangement corresponds to a quartet ground state (S=3/2), which is consistent with the paramagnetic nature of the complex. wikipedia.orgjeol.com The observed color of the complex is a direct consequence of electronic transitions from the t₂g to the eg orbitals, known as d-d transitions. wikipedia.org The ligand field splitting (10Dq) for Cr(acac)₃ has been determined to be approximately 2.1–2.2 eV. nih.gov
| Parameter | Value | Reference |
| Metal Ion | Cr(III) | wikipedia.org |
| d-electron configuration | d³ | wikipedia.org |
| Ground State Electron Configuration | (t₂g)³(eg)⁰ | wikipedia.org |
| Ground State Spin Multiplicity | Quartet (S=3/2) | wikipedia.org |
| Ligand Field Splitting (10Dq) | ~2.1-2.2 eV | nih.gov |
Molecular Orbital (MO) and Density Functional Theory (DFT) Studies
Modern computational chemistry provides powerful tools to investigate the electronic structure and properties of transition metal complexes with high accuracy.
Density Functional Theory (DFT) calculations have been extensively employed to determine the optimized geometry and vibrational frequencies of Cr(acac)₃. researchgate.netresearchgate.netresearchgate.net Studies using the B3LYP functional with various basis sets, such as 6-311+G* and 6-31G**, have shown excellent agreement between the calculated and experimental structural parameters. researchgate.netresearchgate.netresearchgate.net These calculations confirm the distorted octahedral geometry of the complex. The calculated Cr-O bond lengths from DFT/B3LYP are in the range of 1.972 to 1.978 Å, which aligns well with crystallographic data reporting bond lengths between 1.95 and 1.97 Å. nih.gov
Vibrational frequency calculations have been instrumental in assigning the complex infrared (IR) and Raman spectra of Cr(acac)₃. researchgate.netresearchgate.net The strong bands observed in the 1500-1600 cm⁻¹ region are attributed to the coupled C=O and C=C stretching vibrations of the acetylacetonate ligand. DFT studies have also identified several bands that are engaged in Cr-O vibrational movements. researchgate.netresearchgate.net
| Computational Method | Basis Set | Calculated Cr-O Bond Length (Å) | Reference |
| DFT/B3LYP | - | 1.977 - 1.978 (full complex) | nih.gov |
| DFT/B3LYP | - | 1.972 - 1.973 (truncated complex) | nih.gov |
| Experimental (Crystallography) | - | 1.95 - 1.97 | nih.gov |
The electronic absorption spectrum of Cr(acac)₃ is characterized by two main types of transitions: ligand field (d-d) transitions and charge transfer (CT) bands. The visible region of the spectrum is dominated by two broad, low-intensity bands corresponding to spin-allowed d-d transitions. The lowest energy absorption feature is assigned to the ⁴A₂ → ⁴T₂ transition. msu.edu In addition to these, more intense charge transfer bands are observed in the ultraviolet region, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT). Femtosecond time-resolved absorption spectroscopy has been used to study the excited-state dynamics following excitation into these bands. msu.edu
| Transition | Region | Type |
| ⁴A₂ → ⁴T₂ | Visible | Ligand Field (d-d) |
| ⁴A₂ → ⁴T₁ | Visible | Ligand Field (d-d) |
| - | Ultraviolet | Ligand-to-Metal Charge Transfer (LMCT) |
Computational studies provide valuable insights into the nature of the metal-ligand bonding in Cr(acac)₃. Analysis of the molecular orbitals indicates a degree of covalency in the Cr-O bonds, arising from the mixing of metal d-orbitals with ligand p-orbitals. The strength of the metal-ligand bond can be probed through vibrational spectroscopy, where the frequencies of the Cr-O stretching modes are indicative of the bond strength. researchgate.net
Spin States and Magnetic Properties
The magnetic properties of Cr(acac)₃ are a direct consequence of its electronic structure.
As a d³ complex, Cr(acac)₃ has three unpaired electrons in the t₂g orbitals, leading to a spin-only magnetic moment of approximately 3.87 µB. wikipedia.org This makes the complex paramagnetic. wikipedia.orgjeol.com Experimental measurements of the magnetic susceptibility of Cr(acac)₃ are consistent with this theoretical prediction. jeol.commanuscriptsystem.com The paramagnetic nature of Cr(acac)₃ has led to its use as a relaxation agent in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The magnetic susceptibility of the complex follows the Curie-Weiss law over a range of temperatures. researchgate.net
| Property | Theoretical Value | Experimental Observation | Reference |
| Number of Unpaired Electrons | 3 | Consistent with paramagnetism | wikipedia.org |
| Spin State | S = 3/2 (High Spin) | Confirmed by magnetic measurements | jeol.com |
| Magnetic Behavior | Paramagnetic | Yes | wikipedia.orgjeol.com |
Spin-Orbit Coupling and Zero-Field Splitting
In Tris(acetylacetonato)chromium(III), Cr(acac)₃, the electronic ground state is ⁴A₂g. In a perfect octahedral symmetry, this state would not be split. However, the actual D₃ symmetry of the molecule and the influence of spin-orbit coupling lift this degeneracy. This phenomenon, known as zero-field splitting (ZFS), describes the splitting of spin states even in the absence of an external magnetic field.
Spin-orbit coupling is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbit around the nucleus. In Cr(acac)₃, this coupling, along with the lower trigonal symmetry of the complex, induces a splitting of the ground state. Theoretical studies utilizing methods such as Density Functional Theory (DFT) and ab initio calculations have been employed to evaluate the spin-orbit contributions to the ZFS tensor (Dˢᵒ) rsc.org.
Quantum chemical investigations have determined that the unusually large zero-field splitting of the ground state is primarily due to trigonal symmetry-induced mixing between the e_g and t₂_g orbitals acs.org. X-ray Absorption Spectroscopy (XAS) at the Cr L-edge reveals distinct L₃ and L₂ edges, the separation of which is a direct consequence of spin-orbit interaction in the final core-excited states nih.gov. While calculations can model this splitting, discrepancies between experimental results and theoretical predictions suggest that the perturbative treatment of spin-orbit coupling in some models may overestimate its effects nih.gov.
Computational studies have provided estimates for the magnitude of this splitting. The calculated values for the zero-field splitting of the lowest excited doublet state (²E_g) vary, with ab initio calculations suggesting a split of around 53 cm⁻¹ acs.org.
Table 1: Calculated Zero-Field Splitting (ZFS) Data for Excited States of Cr(acac)₃
| Excited State Parentage | Calculated Splitting (cm⁻¹) | Lower Energy State | Calculation Level |
| ²E_g | 53 | 2Ā(³/₂) | CASPT2 |
| ²T₁_g | 75 | 2Ā(³/₂) | CASPT2 |
Data sourced from ab initio calculations on related trischelated chromium(III) complexes acs.org.
Metal-Ligand Interactions and Electron Delocalization (π-Bonding)
The interaction between the chromium(III) center and the acetylacetonate (acac) ligands extends beyond simple sigma (σ) bonding. There is significant evidence for pi (π) bonding and electron delocalization, which play a crucial role in the stability and electronic structure of the complex acs.org. The acetylacetonate ligand itself features a conjugated system, allowing for the delocalization of electrons across the oxygen and carbon atoms within the chelate ring .
This π-bonding character has a profound effect on the electronic states of the complex. Theoretical analyses have highlighted the importance of the π-bonding role of the conjugated bidentate chain of the ligand acs.orgacs.org. The trigonal splitting of the electronic energy levels, such as the splitting of the ⁴T₂g state, is not merely a result of the geometric arrangement of the coordinating oxygen atoms. Instead, it arises from electronic interactions that occur through the conjugated π-system of each ligand acs.org. This phenomenon is sometimes referred to as a "phase-coupling effect" acs.org.
Vibrational spectroscopy provides further evidence for the delocalized nature of the bonding. The infrared spectrum of Cr(acac)₃ shows strong coupling between the various vibrational modes of the chelated ring, which is indicative of a delocalized electronic structure rather than isolated single and double bonds researchgate.net. The strong bands observed in the 1500-1600 cm⁻¹ region are assigned to the coupled C=O and C=C stretching vibrations, and their positions are shifted upon coordination to the chromium ion .
Reactivity and Mechanistic Studies
Ligand Substitution Reactions on the Chelate Rings
Tris(acetylacetonato)chromium(III), or Cr(acac)3, is known for its relative inertness toward substitution reactions, a characteristic that allows for its optical resolution. wikipedia.org The formation of Cr(acac)3 itself is a ligand substitution reaction where the six water ligands of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, are replaced by three bidentate acetylacetonate (B107027) (acac⁻) ligands. This process typically involves the deprotonation of acetylacetone (B45752) (Hacac) by a base to form the nucleophilic acetylacetonate anion, which then coordinates to the chromium(III) center. researchgate.net Studies on the ligand exchange reactions of Cr(acac)3 in acetylacetone have shown that the exchange rate is proportional to the complex concentration, with a proposed S2 mechanism for the rate-determining step. oup.com More recent studies have explored ligand exchange reactions under Lewis acidic conditions, which can lead to the formation of mixed-ligand complexes. researchgate.net
While the complex is resistant to ligand dissociation, the acetylacetonate ligands are susceptible to electrophilic substitution at the central carbon (the γ-carbon) of the chelate ring. wikipedia.org This reactivity is attributed to the quasi-aromatic character of the chelate ring, where coordination to the metal ion induces enol tautomerization and concentrates electron density at the central carbon, making it a potent nucleophile. libretexts.orguchile.cl This allows for the synthesis of a variety of substituted derivatives.
Common electrophilic substitution reactions include:
Bromination: Reaction with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) yields tris(3-bromo-acetylacetonato)chromium(III), [Cr(Br-acac)₃]. scribd.com
Nitration: The use of nitrating agents can introduce a nitro group onto the chelate ring, forming tris(3-nitro-acetylacetonato)chromium(III), [Cr(NO₂-acac)₃]. uchile.cl
Formylation: Reagents such as those used in the Vilsmeier-Haack reaction can be employed to produce tris(3-formyl-acetylacetonato)chromium(III), [Cr(CHO-acac)₃]. uchile.cl
The synthesis of phenyl-substituted derivatives has also been achieved through a disproportionation reaction between Cr(acac)₃ and 1,3-diphenyl-1,3-propandione. rsc.org Furthermore, ester-functionalized derivatives can be prepared by first synthesizing a 3-substituted ligand through a conjugate addition of acetylacetone with an acrylate (B77674) derivative, followed by complexation with a chromium source. rsc.org
Thermal Decomposition Pathways and Radical Generation
The thermal decomposition of metal tris-acetylacetonates, including Cr(acac)₃, has been a subject of interest due to its applications in materials synthesis and its potential to generate radicals useful in polymerization initiation. researchgate.netdntb.gov.ua Studies have shown that the thermal decomposition of Cr(acac)₃ can result in the formation of radicals. researchgate.net The process of decomposition is complex and can be influenced by the surrounding atmosphere. dntb.gov.ua
Upon heating, it is suggested that the Cr(acac)₃ precursor can lose at least one acetylacetonate group at temperatures around 280°C. researchgate.net The decomposition pathways can involve the fragmentation of the acetylacetonate ligand, leading to the formation of various gaseous products, including acetylacetone, water, and carbon dioxide. researchgate.net The generation of acetylacetonate radicals has been documented, which can then participate in subsequent reactions, such as initiating radical polymerization. researchgate.net The interaction of Cr(acac)₃ with surfaces, such as silica (B1680970) and alumina (B75360), can also influence its thermal decomposition, with evidence suggesting that surface hydroxyl groups can facilitate the removal of acetylacetonate ligands. uu.nlisofts.kiev.ua
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of Tris(acetylacetonato)chromium(III) have been investigated, particularly in the context of its potential application in non-aqueous redox flow batteries. rsc.orgrsc.org The complex exhibits a wide electrochemical window, although its redox chemistry is noted to be less reversible compared to its vanadium analogue, V(acac)₃. rsc.orgresearchgate.net The electrochemical behavior is characterized by multiple charge-transfer reactions with widely separated redox potentials. researchgate.net
Cyclic voltammetry is a key technique used to study the redox behavior of Cr(acac)₃. researchgate.netmdpi.com In solvents like acetonitrile, the cyclic voltammogram of Cr(acac)₃ shows quasi-reversible redox events. rsc.org The standard potentials for these events are measured against a reference electrode, such as Ag/Ag⁺. rsc.org
| Complex | Solvent | Supporting Electrolyte | E° (V vs. Ag/Ag⁺) | Redox Couple |
|---|---|---|---|---|
| Cr(acac)₃ | Acetonitrile | 0.1M TBABF₄ | -2.17 | Cr(III)/Cr(II) |
| Cr(acac)₃ | Acetonitrile | 0.1M TBABF₄ | 0.74 | Cr(IV)/Cr(III) |
Systematic studies on a series of Cr(acac)₃ derivatives have shown that modifications to the acetylacetonate ligand can significantly impact the complex's solubility without drastically altering its electrochemical properties in many cases. rsc.orgrsc.org While substantial changes in solubility can be achieved by introducing different functional groups to the ligand backbone, the redox potentials often remain similar to the parent Cr(acac)₃ complex. rsc.org However, subtle variations in the electrochemical properties can be observed depending on the nature of the substituent. rsc.org For instance, the introduction of phenyl or ester functional groups has been explored to tune the material's properties for specific applications. rsc.orgresearchgate.net
| Complex | E° (V vs. Ag/Ag⁺) for Cr(III)/Cr(II) | E° (V vs. Ag/Ag⁺) for Cr(IV)/Cr(III) |
|---|---|---|
| Cr(acac)₃ | -2.17 | 0.74 |
| Cr(3-bromo-acac)₃ | -1.95 | 1.02 |
| Cr(3-nitro-acac)₃ | -1.72 | 1.28 |
Photochemical Reaction Mechanisms and Photoisomerization
The photochemistry of Tris(acetylacetonato)chromium(III) has been a subject of investigation, with studies focusing on its reactions and potential for photoisomerization. acs.orgacs.org Femtosecond time-resolved absorption spectroscopy has been employed to understand the excited-state dynamics of Cr(acac)₃. researchgate.net Following excitation into its ligand-field absorption bands, the complex undergoes rapid intersystem crossing from the initial excited state (⁴T₂) to a lower energy doublet state (²E) at a rate greater than 10¹³ s⁻¹. researchgate.net This process is competitive with vibrational relaxation in the initially formed excited state. researchgate.net Subsequent vibrational cooling occurs in the ²E state. researchgate.net The photochemical and thermal reactions of Cr(acac)₃ have been studied in various solvent systems, such as water-ethanol solutions. acs.org The complex's chirality makes it a candidate for partial photoresolution, where irradiation with circularly polarized light can lead to an enrichment of one enantiomer. acs.org
Interactions with Other Chemical Species and Material Surfaces
The interaction of Cr(acac)₃ with other molecules and surfaces is critical for its application in various fields, including catalysis and materials science. These interactions range from the formation of complex adducts to surface binding and preferential solvation in mixed solvents.
The addition of Cr(acac)₃ has been shown to enhance the solvent extraction of lanthanoid(III) ions (Ln) with 2-thenoyltrifluoroacetone (B1682245) (Htta). researchgate.netoup.com This enhancement is attributed to the formation of a 1:1 adduct between the lanthanoid chelate, Ln(tta)₃, and Cr(acac)₃ in the organic phase, creating a binuclear complex. researchgate.netoup.com
The nature of this adduct varies across the lanthanide series. researchgate.netoup.com
Light Lanthanoids: For lighter lanthanoids, the adduct is primarily an inner-sphere complex. In this configuration, the Cr(acac)₃ molecule displaces coordinated water from the Ln(tta)₃ chelate and coordinates directly to the lanthanoid ion. researchgate.netoup.com The formation constants (βs,1) for these adducts tend to decrease as the ionic radius of the lanthanoid decreases. researchgate.netoup.com
Heavy Lanthanoids: For heavier lanthanoids, the adduct is predominantly an outer-sphere complex. This complex is formed through hydrogen bonding between the Cr(acac)₃ and the water molecules that remain coordinated to the Ln(tta)₃ chelate. researchgate.netoup.com The formation constants for these adducts are relatively constant across the heavy lanthanoid series. researchgate.netoup.com
Spectroscopic studies, including electronic absorption, IR, and ¹H NMR, have been used to confirm these differing coordination modes. researchgate.netoup.com
Table 2: Adduct Formation Characteristics with Ln(tta)₃
| Lanthanoid Group | Adduct Type | Interaction Mechanism | Trend in Formation Constant (βs,1) |
|---|---|---|---|
| Light Lanthanoids | Inner-sphere complex | Direct coordination of Cr(acac)₃ to Ln³⁺, displacing H₂O | Decreases with decreasing ionic radius |
| Heavy Lanthanoids | Outer-sphere complex | Hydrogen bonding between Cr(acac)₃ and coordinated H₂O on Ln(tta)₃ | Remains relatively constant |
Nuclear magnetic resonance (NMR) relaxation studies have been used to investigate the preferential solvation of Cr(acac)₃ in binary solvent mixtures, such as bromoform (B151600)–carbon tetrachloride. rsc.org In dilute bromoform solutions, evidence points to the formation of a specific solvated complex with a solvation number of two in the temperature range of 285–325 K. rsc.org
The structural analysis of this solvated complex indicates the formation of a trifurcated hydrogen bond between the bromoform molecule and the acetylacetonato ligands of the Cr(acac)₃ complex. rsc.org The distance between the chromium ion and the proton of the solvated bromoform molecule was determined to be 3.6 Å, while the distance to the carbon atom was 4.6 Å. rsc.org The stability constants for this interaction were found to be larger than in the analogous chloroform solvent system. rsc.org
The interaction of Cr(acac)₃ with inorganic oxide surfaces like silica (SiO₂) and alumina (Al₂O₃) is fundamental to the synthesis of supported heterogeneous catalysts. isofts.kiev.uasemanticscholar.org Studies using techniques such as temperature programmed desorption mass spectrometry (TPD-MS) and infrared (IR) spectroscopy have revealed distinct binding mechanisms on these two surfaces. isofts.kiev.uaresearchgate.net
Silica (SiO₂): On silica surfaces, the binding of Cr(acac)₃ is primarily governed by hydrogen bonding. isofts.kiev.uasemanticscholar.orgresearchgate.net The surface hydroxyl (OH) groups on the silica interact with the acetylacetonate ligands of the complex. isofts.kiev.uaresearchgate.net Upon thermal activation, this can lead to a ligand substitution reaction, resulting in the covalent bonding of a ≡SiO–Cr(acac)₂ species to the surface and the release of acetylacetone. isofts.kiev.uarsc.org The extent of this reaction increases with higher temperatures. rsc.org
Alumina (Al₂O₃): In contrast, the binding mechanism on alumina surfaces involves a donor-acceptor interaction. isofts.kiev.uasemanticscholar.orgresearchgate.net The π-electrons of the acetylacetonate ligands interact with coordinatively unsaturated Lewis acid sites (Al³⁺) on the alumina surface. isofts.kiev.uasemanticscholar.orgresearchgate.net Hydrogen bonding with surface hydroxyls is not the primary mode of interaction as it is with silica. isofts.kiev.ua
Table 3: Summary of Cr(acac)₃ Binding Mechanisms on Oxide Surfaces
| Oxide Surface | Primary Binding Mechanism | Interacting Surface Site | Resulting Surface Species (after thermal activation) |
|---|---|---|---|
| Silica (SiO₂) | Hydrogen Bonding | Surface Hydroxyl Groups (-OH) | Covalently bonded ≡SiO–Cr(acac)₂ |
| Alumina (Al₂O₃) | Donor-Acceptor Interaction | Lewis Acidic Al³⁺ Sites | Molecularly adsorbed Cr(acac)₃ |
Advanced Research Applications
Catalysis and Reaction Engineering
Tris(acetylacetonato)chromium(III), often abbreviated as Cr(acac)₃, is a versatile catalyst and precursor for catalysts in a multitude of organic reactions. Its catalytic activity can be harnessed in both homogeneous and heterogeneous systems, demonstrating its adaptability in reaction engineering.
Cr(acac)₃ functions as a precursor for a variety of chromium-based catalysts. In homogeneous catalysis, derivatives of Cr(acac)₃ can be designed by modifying the ligand groups attached to the central chromium atom, which allows for the tailoring of catalytic activity and selectivity for specific organic transformations. smolecule.com
For heterogeneous catalysis, Cr(acac)₃ can be immobilized on solid supports such as silica (B1680970) or alumina (B75360). smolecule.com This approach creates catalysts that are easily separated from the reaction mixture, offering advantages in industrial applications due to their reusability. The supported chromium species, derived from the Cr(acac)₃ precursor, are active in various catalytic processes.
The compound has demonstrated significant catalytic activity in the field of polymerization. It is utilized as a catalyst for the polymerization of various monomers, including styrene. nbinno.com Research has also highlighted its effectiveness in olefin polymerization reactions. smolecule.com
Specifically, in the context of ethylene (B1197577), activated reaction mixtures containing Cr(acac)₃, as well as the isolated product itself, show high catalytic activity and selectivity for ethylene trimerization. researchgate.net This process is crucial for the production of 1-hexene, a valuable comonomer in the production of polyethylene.
Tris(acetylacetonato)chromium(III) is a versatile catalyst for a wide array of organic transformations. nbinno.com It has been successfully employed in oxidation, reduction, and coupling reactions. nbinno.com Notable applications include the synthesis of aldehydes and ketones from alcohols, the epoxidation of alkenes, and the reduction of nitroarenes to anilines. nbinno.com
Furthermore, Cr(acac)₃ serves as a reagent and catalyst in several carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. These include the Diels-Alder reaction, Michael addition, and aldol (B89426) condensation. nbinno.com Its utility extends to the synthesis of complex heterocyclic compounds and natural products. nbinno.com
| Catalytic Application | Reaction Type | Substrates | Products |
| Oxidation | Alcohol Oxidation | Alcohols | Aldehydes, Ketones nbinno.com |
| Alkene Epoxidation | Alkenes | Epoxides nbinno.com | |
| Reduction | Nitroarene Reduction | Nitroarenes | Anilines nbinno.com |
| C-C Coupling | Diels-Alder | Dienes, Dienophiles | Cyclohexene derivatives nbinno.com |
| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compounds nbinno.com | |
| Aldol Condensation | Aldehydes, Ketones | β-Hydroxy aldehydes/ketones nbinno.com | |
| Polymerization | Olefin Polymerization | Styrene, Ethylene | Polystyrene, 1-Hexene nbinno.comresearchgate.net |
Materials Science Precursors and Functional Materials
In the realm of materials science, Tris(acetylacetonato)chromium(III) is highly valued as a precursor for the synthesis of a variety of functional materials. Its thermal decomposition characteristics make it suitable for producing chromium-containing nanoparticles, oxides, and thin films.
Cr(acac)₃ is a key starting material for the synthesis of various inorganic materials. nbinno.com It is frequently used as a precursor to generate chromium(III) oxide (Cr₂O₃), a material with important applications in catalysis and as a pigment. nbinno.comresearchgate.net The synthesis involves the thermal decomposition of the Cr(acac)₃ complex. This compound is also utilized to create chromium oxide nanoparticles, which have applications in energy storage and catalysis. nbinno.com Beyond oxides, it can serve as a precursor for chromium nitride-based metallic coatings. sigmaaldrich.com
The volatility of Cr(acac)₃ allows for its use in chemical vapor deposition (CVD) techniques to produce thin films. researchgate.net Shiny and smooth chromium oxide films can be prepared by CVD using Cr(acac)₃ at reaction temperatures above 400°C. bohrium.com These films exhibit significant solar absorptance and high infrared reflectance, making them suitable for applications in solar energy conversion. bohrium.com
Researchers have successfully synthesized single-crystalline α-Cr₂O₃ layers on sapphire substrates through ultrasonic-assisted chemical vapor deposition in a temperature range of 700-850°C. researchgate.net Furthermore, Cr(acac)₃ has been used in combination with other metal acetylacetonates (B15086760), such as those of aluminum and iron, to deposit bimetallic and trimetallic oxide thin films via Thermal Chemical Vapour Deposition (TCVD). researchgate.net These mixed-metal oxide films have potential applications as catalysts. researchgate.net
| Material Synthesized | Synthesis Method | Precursor | Key Findings |
| Chromium Oxide (Cr₂O₃) Thin Films | Chemical Vapor Deposition (CVD) | Cr(acac)₃ | Produced shiny, smooth films above 400°C with high solar absorptance. bohrium.com |
| Single-Crystalline α-Cr₂O₃ Layers | Ultrasonic-Assisted CVD | Cr(acac)₃ | Continuous, transparent layers obtained at a growth temperature of 800°C. researchgate.net |
| Bimetallic & Trimetallic Oxide Thin Films | Thermal CVD (TCVD) | Cr(acac)₃, Al(acac)₃, Fe(acac)₃ | Eutectic mixtures of precursors reduce melting points for deposition. researchgate.net |
| Chromium Oxide Nanoparticles | Thermal Decomposition | Cr(acac)₃ | Used in catalysis and energy storage applications. nbinno.com |
Advanced Spectroscopic Probes and Relaxation Agents
Tris(acetylacetonato)chromium(III) is widely used in Nuclear Magnetic Resonance (NMR) spectroscopy as a paramagnetic relaxation agent. wikipedia.orgsmolecule.com Its primary function is to reduce the spin-lattice relaxation times (T₁) of atomic nuclei in a sample, which can significantly improve the efficiency and quality of NMR experiments, particularly for ¹³C NMR. wikipedia.orgumass.eduumass.edu
The utility of Cr(acac)₃ as a relaxation agent stems from two key properties: its paramagnetism and its solubility in nonpolar organic solvents commonly used for NMR. wikipedia.orgsmolecule.com The chromium(III) center has three unpaired electrons, making the complex paramagnetic. wikipedia.org This property provides an efficient alternative pathway for nuclear spin relaxation through electron-nucleus dipolar interactions. researchgate.net
In quantitative ¹³C NMR, it is crucial that all carbon nuclei fully relax between successive pulses to ensure accurate signal integration. umass.edu However, quaternary (non-protonated) carbons often have very long T₁ values, requiring long delay times between scans and making experiments time-consuming. wikipedia.orgtandfonline.com By adding a small amount of Cr(acac)₃ (typically 0.025 M to 0.05 M), the T₁ values of these carbons are dramatically shortened. wikipedia.orgumass.eduresearchgate.net This allows for a much shorter delay between pulses, enabling the acquisition of more scans in a given amount of time and leading to a higher signal-to-noise ratio. wikipedia.orgresearchgate.net The agent also helps to suppress the Nuclear Overhauser Effect (NOE), which is essential for accurate quantitation. researchgate.net
While beneficial for reducing T₁ times, the addition of a paramagnetic agent also shortens the spin-spin relaxation time (T₂), which can lead to line broadening. umass.edunih.gov Therefore, the concentration of Cr(acac)₃ must be optimized to achieve a sufficient reduction in T₁ without causing excessive signal broadening that would compromise spectral resolution. umass.edunih.gov
Table 2: Application of Cr(acac)₃ as an NMR Relaxation Agent
| Feature | Description | Source |
| Mechanism | The paramagnetic Cr(III) center provides an efficient pathway for nuclear spin-lattice (T₁) relaxation via electron-nucleus dipolar interactions. | wikipedia.orgresearchgate.net |
| Primary Application | Quantitative ¹³C NMR spectroscopy, especially for nuclei with long T₁ times like quaternary carbons. | wikipedia.orgumass.edutandfonline.com |
| Benefits | Reduces T₁ relaxation times, allowing for shorter experimental delays and faster data acquisition. Suppresses the Nuclear Overhauser Effect (NOE). | wikipedia.orgresearchgate.net |
| Typical Concentration | 0.025 M to 0.05 M for ¹³C NMR of polyolefins. | researchgate.net |
| Side Effect | Can cause line broadening due to a reduction in T₂ relaxation time. Concentration must be optimized. | umass.edunih.gov |
Tris(acetylacetonato)chromium(III) serves as a model compound for studying the ultrafast excited-state dynamics and energy transfer processes in transition metal complexes. msu.edunih.gov Using techniques like femtosecond time-resolved absorption spectroscopy, researchers have elucidated the complex sequence of events that follow photoexcitation. msu.eduresearchgate.net
Upon excitation into its ligand-field bands (e.g., the ⁴A₂ → ⁴T₂ transition), the Cr(acac)₃ molecule undergoes an extremely rapid intersystem crossing (ISC) to the lowest excited doublet state (²E). researchgate.net This ISC process is remarkably fast, occurring at a rate greater than 10¹³ s⁻¹, and it effectively competes with vibrational relaxation within the initially formed ⁴T₂ state. msu.eduresearchgate.net
Following this ultrafast ISC, the molecule is in a vibrationally "hot" ²E state. The subsequent dynamics are characterized by vibrational cooling, where the excess vibrational energy is dissipated. This cooling process is observed as a monophasic decay with a time constant of approximately 1.1 to 1.2 picoseconds (ps). msu.eduresearchgate.net This assignment is supported by the observation of spectral narrowing without a significant shift in the excited-state absorption spectrum. researchgate.net
When the molecule is excited into the higher-energy ligand-to-metal charge-transfer (LMCT) state, the dynamics exhibit a biphasic behavior. msu.eduresearchgate.net An initial, sub-picosecond process with a time constant of about 50 femtoseconds (fs) is attributed to the conversion from the charge-transfer state to the ligand-field manifold. msu.eduresearchgate.net This is followed by the slower 1.2 ps component, which is again assigned to vibrational cooling in the ²E state. msu.eduresearchgate.net These studies on Cr(acac)₃ have been crucial in demonstrating that the conventional model of excited-state dynamics (where vibrational cooling is much faster than intersystem crossing) does not always apply to transition metal complexes. msu.edu
Table 3: Excited State Dynamics of Cr(acac)₃
| Excitation Transition | Process | Time Constant (τ) | Source |
| Ligand-Field (⁴A₂ → ⁴T₂) | Intersystem Crossing (⁴T₂ → ²E) | < 100 fs (rate > 10¹³ s⁻¹) | msu.eduresearchgate.net |
| Vibrational Cooling (in ²E state) | 1.1 ± 0.1 ps | researchgate.net | |
| LMCT | Conversion to Ligand-Field Manifold | 50 ± 20 fs | msu.eduresearchgate.net |
| Vibrational Cooling (in ²E state) | 1.2 ± 0.2 ps | msu.eduresearchgate.net |
Chirality, Stereochemistry, and Chiral Induction
The coordination of three unsymmetrical bidentate ligands around a central metal ion in an octahedral geometry can lead to the formation of geometrical isomers: facial (fac) and meridional (mer). up.ac.za In the case of tris(β-diketonato)metal(III) complexes like Cr(acac)₃, if the β-diketonate ligand is unsymmetrical, both fac and mer isomers can exist. up.ac.za
Facial (fac) isomer: The three similar donor atoms (e.g., the three O=C atoms) are positioned on one face of the octahedron, adjacent to one another. This arrangement possesses C₃ rotational symmetry. up.ac.za
Meridional (mer) isomer: The three similar donor atoms lie in a plane that bisects the octahedron. This arrangement has no rotational symmetry, only an identity element (C₁ symmetry). up.ac.za
While the parent Cr(acac)₃, with its symmetrical acetylacetonate (B107027) ligands, does not form fac/mer isomers, studies on related complexes with unsymmetrical β-diketone ligands have confirmed the existence of these isomers. up.ac.za
Furthermore, the octahedral arrangement of three bidentate ligands creates a propeller-like structure that is inherently chiral. This gives rise to two enantiomers, designated as delta (Δ) and lambda (Λ). When these chiral centers are combined in polynuclear complexes, diastereomers can be formed. For example, in a binuclear chromium(III) complex linked by a tetraacetylethane (taet) ligand, three diastereomers are possible: a meso species (ΔΛ) and an enantiomeric pair (ΔΔ and ΛΛ). nih.gov These diastereomers have been successfully separated using column chromatography. nih.gov
Table 4: Isomerism in Tris(β-diketonato)metal(III) Complexes
| Isomer Type | Description | Resulting Symmetry |
| Geometrical (fac) | Three identical donor atoms occupy one face of the octahedron. | C₃ |
| Geometrical (mer) | Three identical donor atoms lie in a plane bisecting the molecule. | C₁ |
| Optical (Enantiomers) | Non-superimposable mirror images arising from the "propeller" arrangement of ligands. | Δ (delta) and Λ (lambda) |
| Diastereomers | Stereoisomers that are not mirror images, formed in polynuclear complexes with multiple chiral centers. | e.g., ΔΔ, ΛΛ (enantiomers) and ΔΛ (meso) |
The inherent chirality of Tris(acetylacetonato)chromium(III) allows for its separation into its constituent enantiomers, a process known as optical resolution. wikipedia.org The complex is kinetically inert, meaning it undergoes ligand exchange slowly, which makes the isolation of its enantiomers possible. wikipedia.org
One successful method for resolution involves the separation of its adduct with dibenzoyltartrate. wikipedia.org More advanced techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, have also been employed for the resolution of similar tris(acetylacetonato)metal(III) complexes. rsc.org For instance, tris(acetylacetonato)aluminium(III) has been resolved on a (+)-poly(triphenylmethyl methacrylate) column. rsc.org
Once resolved, the chiral enantiomers of Cr(acac)₃ can be used in stereoselective processes. A significant application is their use as chiral dopants to induce chiral phases in liquid crystals. nih.gov When the resolved Λ- or Δ-enantiomers of Cr(acac)₃ are added to a nematic liquid crystal, they induce a helical twist, transforming it into a chiral nematic (cholesteric) phase. nih.gov The direction and tightness of the helical pitch are dependent on the absolute configuration of the dopant.
The effectiveness of a chiral dopant is quantified by its helical twisting power (βM). Studies on monomeric Cr(acac)₃ enantiomers have reported βM values of +99.5 µm⁻¹ for the Λ-isomer and -91.0 µm⁻¹ for the Δ-isomer, demonstrating their significant ability to induce chirality. nih.gov These resolved chiral complexes serve as valuable tools for studying chiral induction phenomena and for the development of advanced optical materials. nih.gov
Chiral Induction in Liquid Crystalline Systems
The inherent chirality of Tris(acetylacetonato)chromium(III), arising from the propeller-like arrangement of its chelate rings, allows its enantiomers to function as effective chiral dopants. researchgate.netwikipedia.org When introduced into an achiral nematic liquid crystal phase, these chiral molecules can induce a macroscopic helical superstructure, transforming the nematic phase into a chiral nematic (or cholesteric) phase. researchgate.netnih.gov The efficiency of a chiral dopant in this process is quantified by its Helical Twisting Power (HTP), denoted as βM. This value represents the degree of twist induced in the liquid crystal per unit of dopant concentration.
Detailed research has explored the linkage effects of chromium(III) acetylacetonato units on chiral induction. nih.gov Studies have utilized both monomeric and binuclear enantiomers of the complex to investigate their HTP in a room-temperature nematic liquid crystal, N-methoxybenzylidene-4-n-butylaniline. nih.govacs.org
The monomeric enantiomers, Λ-[Cr(acac)₃] and Δ-[Cr(acac)₃], were found to exhibit significant HTP. acs.org For comparison, binuclear complexes, where two Cr(acac)₂ units are linked by a 1,1,2,2-tetraacetylethane (taet) bridge, were also synthesized and their enantiomers (ΛΛ- and ΔΔ-[Cr(acac)₂(taet)Cr(acac)₂]) were isolated. nih.govacs.org
The measured HTP values for these compounds demonstrated a strong induction of chirality in the liquid crystal host. acs.org The results, which are often interpreted using the surface chirality model, show that the Λ- and ΛΛ-enantiomers induce a positive (right-handed) twist, while the Δ- and ΔΔ-enantiomers induce a negative (left-handed) twist. nih.govacs.org Interestingly, the HTP values for the binuclear complexes were found to be very similar to their monomeric counterparts, providing insight into the mechanisms of chiral transfer from the dopant to the liquid crystal host. acs.org
Table 1: Helical Twisting Power of Chromium(III) Acetylacetonato Complexes
| Chiral Dopant | Liquid Crystal Host | Helical Twisting Power (βM) (μm⁻¹) |
| Λ-[Cr(acac)₃] | N-methoxybenzylidene-4-n-butylaniline | +99.5 |
| Δ-[Cr(acac)₃] | N-methoxybenzylidene-4-n-butylaniline | -91.0 |
| ΛΛ-[Cr(acac)₂(taet)Cr(acac)₂] | N-methoxybenzylidene-4-n-butylaniline | +97.9 |
| ΔΔ-[Cr(acac)₂(taet)Cr(acac)₂] | N-methoxybenzylidene-4-n-butylaniline | -88.9 |
Further studies noted that the ΔΔ-[Cr(acac)₂(taet)Cr(acac)₂] complex could undergo photoisomerization within a different liquid crystal phase, ZLI-1132. nih.govacs.org
Future Research Directions and Outlook
Development of Novel Synthetic Routes and Derivatization Strategies
While traditional synthetic methods for Cr(acac)₃ are well-established, future efforts are being directed towards more efficient and sustainable routes, as well as the strategic derivatization of the acetylacetonate (B107027) ligand to tailor the complex's properties.
One promising area is the development of mechanochemical syntheses, which offer a solvent-free, solid-state reaction pathway that can significantly reduce reaction times. Another approach involves the use of Cr(acac)₃ as a precursor for creating more complex structures. For instance, it can be used to synthesize tris(3-bromo-acetylacetonato)chromium(III) by reacting it with N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607). scribd.com This bromo-derivative serves as a versatile intermediate for further functionalization. scribd.comkashanu.ac.ir
Furthermore, research is exploring the creation of mixed-metal coordination polymers by utilizing derivatized ligands. For example, 3-cyanoacetylacetone can be used to form Cr(acacCN)₃, which can then be combined with silver salts to create silver-chromium mixed-metal coordination polymers. researchgate.net Additionally, strategies to anchor Cr(acac)₃ and its derivatives onto solid supports, such as highly ordered nanoporous silica (B1680970) (LUS-1), are being investigated. kashanu.ac.ir This is achieved by functionalizing the support and then reacting it with a derivative like tris(3-bromo-acetylacetonato)chromium(III) to form a stable, covalently bonded complex. kashanu.ac.ir Such heterogenized catalysts offer advantages in terms of separation and reusability. smolecule.com
The versatility of the acetylacetonate ligand allows for modifications that can alter the electronic and steric properties of the resulting chromium complex. For example, fluorination of the ligand can increase the volatility and thermal stability of the complex. Future work will likely focus on a wider range of substituents to fine-tune the complex for specific applications.
Integration with Advanced Characterization Techniques
A deeper understanding of the structure-property relationships in Cr(acac)₃ and its derivatives necessitates the use of advanced characterization techniques. While traditional methods provide basic structural information, more sophisticated techniques are being employed to probe the electronic structure and behavior of the complex in various environments.
X-ray Absorption Spectroscopy (XAS) at the Cr L-edge is a powerful tool for investigating the valence electronic structure at the chromium center through 2p-3d transitions. nih.gov This technique is sensitive to the oxidation state, spin state, and local coordination environment of the metal. nih.gov Combining experimental XAS data with theoretical calculations allows for a detailed interpretation of the spectra and provides insights into the metal-ligand bonding. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, coupled with Density Functional Theory (DFT) calculations, offers a detailed understanding of the bonding within the Cr(acac)₃ molecule. researchgate.net By comparing experimental spectra with calculated vibrational modes, a complete assignment of the vibrational bands can be achieved, providing information on the Cr-O bond strength and the coupling between different vibrational modes. researchgate.net
Electron Spin Resonance (ESR) is another critical technique for characterizing paramagnetic Cr(III) complexes. It provides information about the electronic environment of the chromium ion, including distortions from ideal octahedral symmetry, which can be important for catalytic activity. uu.nl The integration of these advanced spectroscopic methods will continue to be crucial in elucidating the intricate details of Cr(acac)₃'s structure and reactivity.
Refinement of Theoretical Models for Predictive Capabilities
Theoretical modeling plays an increasingly important role in understanding and predicting the properties of transition metal complexes. For Cr(acac)₃, various computational methods are being refined to provide more accurate descriptions of its electronic structure, spectroscopic properties, and reactivity.
Density Functional Theory (DFT) has proven to be a valuable tool for calculating the molecular geometry, vibrational frequencies, and electronic properties of Cr(acac)₃. researchgate.netup.ac.za Different functionals, such as B3LYP, PW91, and BP86, have been shown to provide good agreement with experimental geometric parameters. up.ac.za Future research will likely focus on developing and applying new functionals that can more accurately describe the complex electronic structure of chromium complexes.
For interpreting X-ray absorption spectra, more advanced theoretical models are employed. These include Crystal Field Multiplet (CFM) and Charge Transfer Multiplet (CTM) calculations, as well as the Restricted Active Space (RAS) method. nih.gov These models can simulate the experimental spectra with good accuracy and provide insights into parameters like the ligand-field splitting. nih.gov For Cr(acac)₃, RAS calculations have determined a ligand-field splitting of 2.2 eV, which is consistent with experimental UV-Vis data. nih.gov The refinement of these theoretical approaches will enhance their predictive power, enabling the in-silico design of new chromium complexes with desired properties.
Furthermore, the determination of Abraham descriptors through a combination of experimental measurements and calculations can predict a wide range of physicochemical properties for Cr(acac)₃ and related complexes. rsc.org These descriptors quantify properties like polarizability and hydrogen-bond acidity/basicity, which are crucial for understanding the complex's behavior in different environments. rsc.org
Exploration of New Catalytic Cycles and Mechanistic Insights
Tris(acetylacetonato)chromium(III) is a known catalyst for various organic reactions, including olefin polymerization and oxidation reactions. uu.nlnbinno.com Future research will focus on discovering new catalytic applications and gaining deeper mechanistic insights into its catalytic cycles.
One area of interest is its use in polymerization reactions. Cr(acac)₃, particularly when supported on materials like Al-containing MCM-41, has shown activity in the polymerization of ethylene (B1197577). uu.nl The catalytic activity is dependent on factors such as chromium loading and pre-calcination temperature. uu.nl Future studies will likely explore the use of derivatized Cr(acac)₃ complexes to control polymer properties and improve catalytic efficiency.
In the realm of oxidation catalysis, Cr(acac)₃ has been investigated for the oxidation of alcohols to aldehydes and ketones. kashanu.ac.ir However, its catalytic activity for certain selective oxidations, such as the oxidation of 2-methyl naphthalene, has been found to be low. researchgate.net This highlights the need for further research to understand the factors that govern its catalytic selectivity and to design more effective chromium-based oxidation catalysts.
Investigation into Emerging Functional Material Applications
The unique properties of Cr(acac)₃ make it a promising precursor for the synthesis of advanced functional materials. Its solubility in organic solvents and its ability to decompose cleanly make it suitable for various deposition techniques.
One significant application is as a precursor for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles and thin films. researchgate.netnbinno.com Cr₂O₃ has applications in catalysis, energy storage, and as an electrocatalyst for the oxygen reduction reaction. researchgate.netnbinno.com By controlling the deposition conditions, the morphology and properties of the resulting Cr₂O₃ material can be tailored.
Another emerging application is in the field of redox flow batteries (RFBs). Cr(acac)₃ is being investigated as an active species in non-aqueous RFBs due to its favorable electrochemical properties. rsc.org Research in this area focuses on functionalizing the acetylacetonate ligand to improve the solubility and electrochemical performance of the complex. rsc.org
Furthermore, the paramagnetic nature of Cr(acac)₃ has led to its exploration in the development of spintronic devices, which utilize the spin of electrons for information storage and processing. smolecule.com While still in the early stages, this research direction holds significant potential for the future application of Cr(acac)₃ and its derivatives in next-generation electronics. The compound is also used as a relaxation agent in NMR spectroscopy due to its paramagnetism and solubility in nonpolar organic solvents. wikipedia.org
The table below summarizes some of the key research findings related to the future directions of Tris(acetylacetonato)chromium(III).
| Research Area | Key Findings and Future Directions |
| Novel Synthetic Routes | Development of mechanochemical synthesis. Use of derivatized ligands like 3-cyanoacetylacetone for mixed-metal polymers. researchgate.net Anchoring on supports like nanoporous silica for heterogeneous catalysts. kashanu.ac.ir |
| Advanced Characterization | Utilization of Cr L-edge X-ray Absorption Spectroscopy (XAS) to probe electronic structure. nih.gov Combination of IR/Raman spectroscopy with DFT for detailed vibrational analysis. researchgate.net Application of Electron Spin Resonance (ESR) to study the electronic environment of the Cr(III) ion. uu.nl |
| Theoretical Modeling | Refinement of DFT functionals for accurate prediction of geometric and electronic properties. up.ac.za Use of advanced models like RAS, CFM, and CTM to interpret XAS spectra and determine parameters like ligand-field splitting. nih.gov |
| Catalysis | Exploration as a catalyst for ethylene polymerization when supported on materials like MCM-41. uu.nl Investigation into its potential for selective oxidation reactions, with a need for improved activity and selectivity. researchgate.net |
| Functional Materials | Use as a precursor for chromium(III) oxide nanoparticles and thin films. researchgate.netnbinno.com Investigation as an active component in non-aqueous redox flow batteries. rsc.org Potential applications in spintronics due to its paramagnetic properties. smolecule.com |
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of Tris(acetylacetonato)chromium(III)?
Infrared (IR) and Raman spectroscopy are primary methods for structural validation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) should be used to simulate vibrational modes, with experimental peaks scaled by 0.961 to match computed spectra. Symmetry analysis (e.g., D₃ symmetry) aids in assigning Cr-O and ligand-based vibrations .
Q. How can researchers determine the thermal stability and decomposition pathways of Tris(acetylacetonato)chromium(III)?
Differential Scanning Calorimetry (DSC) provides fusion enthalpy (ΔH_fusion ≈ 341–347 J/g) and sublimation enthalpy (ΔH_sublimation ≈ 72.3 kJ/mol). Thermogravimetric Analysis (TGA) identifies decomposition steps (e.g., ligand loss at >250°C). Cross-reference data with X-ray diffraction to assess crystal lattice energy contributions .
Q. What solvents are optimal for recrystallizing Tris(acetylacetonato)chromium(III) to achieve high purity?
Limited aqueous solubility (11 g/L at 20°C) necessitates polar aprotic solvents like acetone or dichloromethane. Solvent screening should prioritize low coordination competition to avoid ligand substitution. Monitor purity via melting point (212°C) and elemental analysis .
Advanced Research Questions
Q. How can discrepancies in reported metal-oxygen bond dissociation energies for Tris(acetylacetonato)chromium(III) be resolved?
Conflicting values (e.g., Cr–O bond energy ranges) arise from differing experimental methods. Calorimetry (ΔH_f ≈ -1,825 kJ/mol) and computational studies (DFT) should be combined. Correct for crystal lattice energy using X-ray-derived lattice parameters. Compare results with isostructural analogs (e.g., Fe(acac)₃) to isolate electronic effects .
Q. What methodological considerations are critical when employing Tris(acetylacetonato)chromium(III) as a paramagnetic relaxation agent in NMR spectroscopy?
Optimize concentration (1–10 mM) to balance T₁ relaxation enhancement and line broadening. Validate with diamagnetic controls (e.g., Al(acac)₃). Use variable-temperature NMR to assess Curie-spin relaxation contributions. Avoid solvents with strong coordinating ability (e.g., DMSO) to prevent ligand displacement .
Q. How can DFT-derived vibrational spectra improve the interpretation of experimental IR/Raman data for Tris(acetylacetonato)chromium(III)?
Geometry optimization at the B3LYP/6-31G* level predicts bond lengths (Cr–O ≈ 1.93 Å) and angles. Frequency calculations identify symmetric (ν_sym) and asymmetric (ν_asym) stretching modes. Compare computed spectra with experimental data (e.g., ν(C=O) at 1,575 cm⁻¹) to resolve overlapping peaks .
Q. What strategies enhance the catalytic efficiency of Tris(acetylacetonato)chromium(III) in cross-coupling reactions?
Pre-activate the complex via ligand exchange with Zn powder or Grignard reagents. Use in situ UV-Vis spectroscopy (λ_max ≈ 450 nm) to monitor Cr(III) → Cr(II) reduction. Optimize reaction conditions (e.g., 60–80°C in THF) and co-catalysts (e.g., N-heterocyclic carbenes) to suppress side reactions .
Q. How do molar refraction values and Abraham descriptors inform the solvent compatibility of Tris(acetylacetonato)chromium(III)?
Calculate molar refraction (R_m ≈ 87.3 cm³/mol) using the Lorentz-Lorenz equation. Abraham descriptors (dipolarity/polarizability S ≈ 1.2) predict solvation in low-polarity solvents (e.g., toluene). Correlate with Hansen solubility parameters to design reaction media for homogeneous catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
